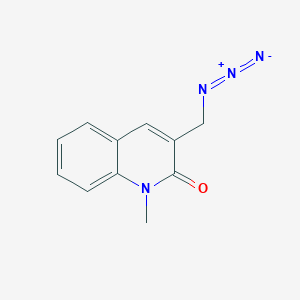
3-(Azidomethyl)-1-methylquinolin-2-one
Vue d'ensemble
Description
3-(Azidomethyl)-1-methylquinolin-2-one is a useful research compound. Its molecular formula is C11H10N4O and its molecular weight is 214.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(Azidomethyl)-1-methylquinolin-2-one is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into the compound's synthesis, biological activity, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available quinoline derivatives. The azidomethyl group is introduced through nucleophilic substitution, followed by various coupling reactions to enhance biological activity.
Antiproliferative Activity
Recent studies have demonstrated that quinoline derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds related to this structure have shown GI50 values ranging from 22 nM to 65 nM against pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and lung (A-549) cancer cell lines, indicating strong potential as anticancer agents .
Table 1: Antiproliferative Activity of Quinoline Derivatives
| Compound | Cancer Cell Line | GI50 (nM) |
|---|---|---|
| This compound | Panc-1 | 22 |
| MCF-7 | 31 | |
| HT-29 | 39 | |
| A-549 | 65 |
The mechanism of action for these compounds often involves the induction of apoptosis through pathways involving caspases and the modulation of Bcl-2 family proteins .
Antimicrobial Activity
In addition to anticancer properties, derivatives of this compound have been investigated for their antimicrobial effects. Quinoline compounds have been shown to disrupt bacterial cell division by targeting the FtsZ protein, a key component in bacterial cytokinesis. Research indicates that these compounds can effectively inhibit various strains of bacteria, including multidrug-resistant strains .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | MRSA | < 10 |
| VRE | < 15 | |
| E. coli | < 20 |
The biological activity of quinoline derivatives is often attributed to their ability to interact with multiple molecular targets:
- Anticancer Mechanisms : The compound induces apoptosis by activating caspases and downregulating anti-apoptotic proteins like Bcl-2. Additionally, it may inhibit critical signaling pathways involved in cell proliferation and survival .
- Antimicrobial Mechanisms : By targeting the FtsZ protein, these compounds interfere with bacterial cell division processes, leading to cell death. This mechanism is particularly effective against resistant strains due to its unique target .
Case Studies
Several case studies highlight the efficacy of quinoline derivatives in clinical settings:
- Case Study on Anticancer Efficacy : A study evaluated a series of quinoline derivatives in vivo using xenograft models. The results indicated significant tumor reduction with minimal toxicity compared to standard chemotherapeutics .
- Case Study on Antimicrobial Resistance : A clinical trial focused on the application of quinoline derivatives against MRSA infections demonstrated a marked reduction in infection rates among treated patients compared to control groups .
Propriétés
IUPAC Name |
3-(azidomethyl)-1-methylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-15-10-5-3-2-4-8(10)6-9(11(15)16)7-13-14-12/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGLYFXAIOSYPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C(C1=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















